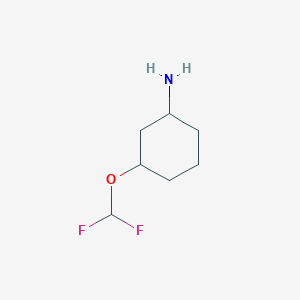

3-(Difluoromethoxy)cyclohexan-1-amine

Description

3-(Difluoromethoxy)cyclohexan-1-amine (CAS: 1603104-35-3) is a fluorinated cyclohexylamine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position of the cyclohexane ring. Its molecular formula is C₇H₁₃F₂NO, with a molecular weight of 165.18 g/mol . The compound is supplied as a liquid and requires storage at -10°C to maintain stability . Its structural uniqueness lies in the combination of fluorine atoms and the cyclohexane backbone, which may influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to non-fluorinated analogs.

Properties

IUPAC Name |

3-(difluoromethoxy)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)11-6-3-1-2-5(10)4-6/h5-7H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDBMIDEVGRNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Difluoromethoxy)cyclohexan-1-amine, with the chemical formula C7H13F2NO and CAS number 1603104-35-3, is a fluorinated amine that has garnered attention for its potential biological activities. This compound features a difluoromethoxy group, which can significantly influence its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of drug design and development. The presence of the difluoromethoxy group enhances the lipophilicity and binding affinity of the compound, potentially leading to improved pharmacokinetic profiles.

Pharmacological Profiles

Research indicates that compounds with similar structural motifs have shown promising results in various therapeutic areas, including:

- Anticancer Activity : Compounds with difluoromethoxy substitutions have demonstrated cytotoxic effects in cancer cell lines. For instance, studies have reported that related difluoromethoxy compounds exhibit IC50 values in the low micromolar range against different cancer types, indicating significant potential as anticancer agents .

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways. For example, they may inhibit pro-inflammatory cytokines and reduce eosinophilia in animal models .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other fluorinated compounds:

| Compound Name | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| This compound | 11.4 ± 2.4 | Anticancer | |

| Trifluoromethoxy analog | 7.3 ± 1.5 | Anticancer | |

| Indoxacarb | N/A | Insecticide | |

| Riluzole | N/A | ALS Treatment |

Case Study 1: Anticancer Potential

A study focusing on the synthesis and evaluation of various difluoromethoxy derivatives highlighted the enhanced activity of these compounds as topoisomerase II poisons. The compound this compound showed promising cytotoxicity against several cancer cell lines, with a notable IC50 value indicating effective inhibition of cell proliferation .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a series of fluorinated amines were evaluated for their anti-inflammatory properties. The results indicated that these compounds could significantly reduce the release of TNF-α and other inflammatory mediators in vitro and in vivo, suggesting that this compound may also possess similar anti-inflammatory effects .

Scientific Research Applications

Medicinal Chemistry

Fluorine in Drug Design:

Fluorinated compounds, including 3-(difluoromethoxy)cyclohexan-1-amine, play a crucial role in drug discovery due to their unique properties, such as increased metabolic stability and altered lipophilicity. The incorporation of fluorine can enhance the pharmacokinetic profiles of drugs, leading to improved efficacy and reduced side effects. For instance, difluoromethyl groups can modulate the hydrogen-bonding capabilities of molecules, which is essential for binding affinity to biological targets .

Case Studies in Drug Development:

A review highlighted several case studies where fluorinated compounds have led to successful drug candidates. For example, the introduction of difluoromethyl groups has been associated with improved selectivity and potency against specific biological targets. These findings underscore the importance of this compound as a scaffold for developing new therapeutic agents .

Material Science

Synthesis of Advanced Materials:

this compound is being explored for its potential in synthesizing advanced materials, particularly in the field of polymers and coatings. The compound's unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors .

Applications in Coatings:

Fluorinated compounds are known for their hydrophobic properties, making them suitable for applications in protective coatings. The use of this compound could lead to the creation of coatings that resist water and dirt accumulation, thereby extending the lifespan of various products .

Biotechnological Uses

Potential in Bioconjugation:

The difluoromethoxy group may facilitate bioconjugation processes, where biomolecules are linked to synthetic compounds for therapeutic purposes. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic agents .

Research on Biodegradable Implants:

Research has also indicated that fluorinated compounds can enhance the properties of biodegradable implants used in medical applications. The incorporation of this compound into implantable devices may improve their mechanical integrity while ensuring safe degradation within biological systems .

Summary Table: Applications of this compound

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug design leveraging fluorine's effects on pharmacokinetics | Improved efficacy and reduced side effects |

| Material Science | Synthesis of advanced materials and coatings | Enhanced durability and environmental resistance |

| Biotechnological Uses | Bioconjugation for targeted therapies | Improved drug delivery and diagnostic accuracy |

Comparison with Similar Compounds

Comparison with Similar Cyclohexan-1-amine Derivatives

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Key Observations:

Physicochemical and Stability Comparisons

- Lipophilicity : Fluorinated groups generally increase logP values. For example:

- Stability :

- Fluorexetamine (a structurally distinct arylcyclohexylamine) demonstrates ≥5 years of stability at -20°C . While direct data for this compound is unavailable, its storage at -10°C suggests comparable sensitivity to temperature .

Preparation Methods

Preparation of Difluoromethoxy Intermediates

A foundational step is the preparation of difluoromethoxy-substituted intermediates, which can then be converted to the target amine.

Difluoromethoxylation of Hydroxyarenes or Hydroxycyclohexanes : According to EP0626361B1, difluoromethoxy groups can be introduced by reacting hydroxy compounds with chlorodifluoromethane (ClCF2H) in the presence of a base such as sodium hydroxide and a phase transfer catalyst, using aprotic solvents like dioxane or toluene. The reaction temperature ranges from 20°C to 120°C, preferably 60-100°C, with careful control of reagent ratios for optimal yield.

The reaction involves mixing the hydroxy compound, aqueous base, nonpolar or moderately polar solvent, and phase transfer catalyst, followed by the addition of chlorodifluoromethane with vigorous stirring. After completion, the product is isolated by extraction, drying, and purification via vacuum distillation.

This method is adaptable to cyclohexanol derivatives, enabling the synthesis of 3-(difluoromethoxy)cyclohexanol intermediates, which can be further transformed.

Conversion to 3-(Difluoromethoxy)cyclohexan-1-amine

The amine functionality can be introduced by reductive amination or direct amination of suitable intermediates.

Reductive Amination of Difluoromethoxycyclohexanone : A common approach is to start from 3-(difluoromethoxy)cyclohexanone and perform reductive amination with ammonia or amine sources using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This step converts the ketone to the corresponding amine.

Direct Amination via Catalytic Hydrogenation : According to CN105837454B, related difluorocyclohexyl amines can be synthesized by catalytic hydrogenation of difluoromethoxy-substituted precursors in the presence of catalysts like RuHCl(PPh3)3(CO) under ammonia pressure (1.0 MPa) at 100-120°C. This method avoids toxic reagents and provides good yields with fewer by-products, facilitating industrial scalability.

Alternative Synthetic Routes and Considerations

Use of Toxic Reagents : Some older methods involve toxic substances such as potassium cyanide (KCN) and require low-temperature reductions with lithium aluminum hydride (LiAlH4), which pose safety and handling challenges and generate difficult-to-separate by-products.

Late-Stage Difluoromethylation : Recent advances in late-stage difluoromethylation provide strategies for introducing difluoromethyl groups into complex molecules, including amines. These involve coupling reactions using specialized reagents that form C–O–CF2H bonds under mild conditions. However, these methods are more common for aromatic systems and may require adaptation for cyclohexane derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The difluoromethoxylation process is sensitive to solvent polarity and base strength. Highly polar aprotic solvents improve yields but may complicate product isolation.

Phase transfer catalysts enhance the reaction rate and selectivity by facilitating the transfer of hydroxide ions into the organic phase where chlorodifluoromethane reacts.

Catalytic hydrogenation under ammonia pressure is a safer and more environmentally friendly alternative to cyanide-based methods and has been demonstrated to produce difluorocyclohexylmethylamine analogs with good purity and yield.

Late-stage difluoromethylation techniques are evolving rapidly and may offer future routes to this compound, though current literature focuses more on aromatic systems.

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethoxy)cyclohexan-1-amine, considering stereochemical control?

The synthesis of this compound often employs chiral building blocks or catalytic strategies to address stereochemistry. For example, enantiopure synthesis via Pd-catalyzed γ-C(sp³)-H olefination has been reported for structurally similar amines, yielding intermediates with high regio- and diastereoselectivity (Z-alkene, cis-cyclohexane) . Chiral resolution or asymmetric catalysis (e.g., using HATU coupling reagents) may further refine stereochemical outcomes, as observed in analogous fluorinated cyclohexane amines .

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : To confirm the presence and electronic environment of the difluoromethoxy group.

- ¹H NMR : For cyclohexane ring conformation analysis (axial vs. equatorial substituents).

- X-ray crystallography : To resolve stereochemical ambiguities and verify spatial arrangements, as demonstrated for fluorinated cyclohexane derivatives .

- HRMS : For molecular weight validation and isotopic pattern analysis.

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?

The difluoromethoxy group enhances metabolic stability and lipophilicity due to fluorine’s strong electronegativity and low polarizability. This group also reduces basicity at the adjacent amine, as seen in fluorinated cyclohexane amines, potentially improving blood-brain barrier penetration . Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) are critical for isolating these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency during γ-C(sp³)-H functionalization of cyclohexanamine derivatives?

Unexpected catalytic inefficiencies may arise from off-cycle Pd scavenging by alkenes or steric hindrance. For example, electron-rich alkenes in 3-(1-bromo-1-alkenyl)cyclohexan-1-amine intermediates can sequester Pd catalysts, requiring co-catalysts like Cu to mitigate this effect . Kinetic profiling and DFT calculations can identify rate-limiting steps, while steric maps (e.g., using Cambridge Structural Database data) guide substrate design .

Q. What strategies enable regioselective modification of this compound for targeted bioactivity?

- Protecting group strategies : Temporarily mask the amine with Boc or Fmoc groups to direct reactions (e.g., alkylation, acylation) to the cyclohexane ring.

- Transition-metal catalysis : Pd-mediated C–H activation can functionalize specific positions, as shown in bridged bicyclic nitrogen scaffolds .

- Fluorine-directed synthesis : Leverage the difluoromethoxy group’s inductive effects to stabilize intermediates during nucleophilic substitution .

Q. How can computational models predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are effective for probing interactions. For example:

- Docking studies : Identify potential binding pockets by aligning the compound’s conformation (e.g., chair vs. boat cyclohexane) with protein active sites.

- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding affinities, accounting for fluorine’s desolvation penalties .

- Pharmacophore modeling : Highlight critical interactions (e.g., hydrogen bonds with the amine, hydrophobic contacts with the difluoromethoxy group) .

Q. What analytical methods detect trace impurities in this compound samples?

- Derivatization-HPLC : React primary amines with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/fluorescence detection .

- LC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM), calibrated against synthetic standards.

- ¹⁹F NMR : Exploit fluorine’s high sensitivity to detect fluorinated byproducts, even at low concentrations .

Q. How do steric and electronic effects govern the reactivity of the difluoromethoxy group in cross-coupling reactions?

The difluoromethoxy group’s electron-withdrawing nature deactivates the cyclohexane ring toward electrophilic substitution but enhances stability toward oxidation. Steric hindrance from the –OCF₂H group can slow nucleophilic attacks at the amine, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to improve yields . Comparative kinetic isotope effect (KIE) studies between fluorinated and non-fluorinated analogs can isolate these factors .

Methodological Considerations

- Stereochemical analysis : Use NOESY NMR or chiral stationary-phase HPLC to confirm enantiopurity .

- Stability testing : Monitor hydrolytic degradation under physiological pH (e.g., PBS buffer) to assess shelf-life .

- Crystallography : Collaborate with synchrotron facilities for high-resolution structures of fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.